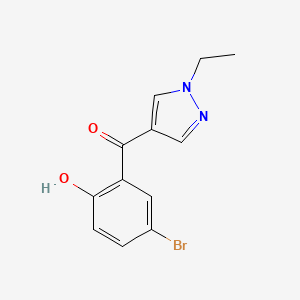

(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone

Description

(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is a brominated aromatic methanone derivative featuring a hydroxyphenyl group substituted at the 5-position with bromine and a 1-ethylpyrazole moiety at the ketone position.

Properties

CAS No. |

651727-60-5 |

|---|---|

Molecular Formula |

C12H11BrN2O2 |

Molecular Weight |

295.13 g/mol |

IUPAC Name |

(5-bromo-2-hydroxyphenyl)-(1-ethylpyrazol-4-yl)methanone |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3 |

InChI Key |

JVDPDIQNODJNRA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

Reaction Overview

This method involves the acylation of 5-bromo-2-hydroxybenzene with 1-ethyl-1H-pyrazole-4-carbonyl chloride under acidic conditions.

Reaction Scheme :

$$

\text{5-Bromo-2-hydroxybenzene} + \text{1-ethyl-1H-pyrazole-4-carbonyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Target Compound}

$$

Suzuki-Miyaura Coupling

Reaction Overview

A palladium-catalyzed cross-coupling between 5-bromo-2-hydroxyphenylboronic acid and 1-ethyl-1H-pyrazole-4-carbonyl chloride.

Reaction Scheme :

$$

\text{5-Bromo-2-hydroxyphenylboronic acid} + \text{1-ethyl-1H-pyrazole-4-carbonyl chloride} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Target Compound}

$$

Multi-Step Synthesis from Ethyl 5-Bromo-1H-pyrazole-4-carboxylate

Reaction Overview

A three-step process:

- Ester hydrolysis of ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate to the carboxylic acid.

- Acid chloride formation using SOCl₂.

- Friedel-Crafts acylation with 5-bromo-2-hydroxybenzene.

Reaction Steps :

- $$

\text{Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate} \xrightarrow{\text{LiOH, THF/H₂O}} \text{5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid}

$$ - $$

\text{5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride}

$$ - $$

\text{Acid chloride} + \text{5-bromo-2-hydroxybenzene} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

$$

Comparative Analysis of Methods

Analytical Characterization

Spectroscopic Data

Crystallographic Data (Source)

- Crystal System : Triclinic, P1̄

- Unit Cell : a = 9.061 Å, b = 11.640 Å, c = 12.751 Å

- Density : 1.62 g/cm³

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

Reduction: Formation of 2-hydroxyphenyl(1-ethyl-1H-pyrazol-4-yl)methanone.

Substitution: Formation of 5-amino-2-hydroxyphenyl(1-ethyl-1H-pyrazol-4-yl)methanone or 5-nitro-2-hydroxyphenyl(1-ethyl-1H-pyrazol-4-yl)methanone.

Scientific Research Applications

Overview

(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is a compound of significant interest in various fields of scientific research, particularly in chemistry and biology. Its unique structural features, combining a brominated phenyl group with a pyrazolyl moiety, allow for diverse applications ranging from synthetic chemistry to potential therapeutic uses.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 1-ethyl-1H-pyrazol-4-ylmethanone. This reaction can be optimized under specific conditions to yield high purity products suitable for further applications.

Common Reactions:

- Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction : The carbonyl group can be reduced to form an alcohol.

- Substitution : The bromine atom can undergo nucleophilic substitution with various reagents.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is used for:

- Developing more complex molecular architectures.

- Investigating reaction mechanisms involving electrophilic and nucleophilic interactions.

Biological Studies

Research has indicated that this compound exhibits potential biological activities, including:

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest it could have effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Medicinal Chemistry

Due to its biological activities, this compound is being explored for:

- Development of new therapeutic agents targeting inflammatory and neoplastic conditions.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials, including:

- Polymers with specific functional properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| ResearchGate Study | Electrophilicity | Established its role as a moderate electrophile in cycloaddition reactions. |

| De Gruyter Journal | Crystal Structure | Identified its crystal structure, providing insights into its stability and reactivity patterns. |

| Patent US8653074B2 | Medicinal Applications | Discussed potential therapeutic uses in treating cardiovascular diseases and cancer-related anemia. |

Mechanism of Action

The mechanism of action of (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs. Thiazole : Replacing the thiazole ring in compounds 4e–4g with a 1-ethylpyrazole likely enhances solubility due to reduced steric bulk compared to aryl-thiazole systems.

- Substituent Polarity : The 1-ethyl group in the target compound may reduce crystallinity compared to trifluoromethyl (4f) or chloro (4g) substituents, which increase intermolecular interactions .

- Steric Hindrance : The ethyl group on pyrazole may induce less steric hindrance than the indole systems in , where bulky substituents disrupt spectral peaks .

Physical and Spectral Properties

Notes:

- The target compound’s estimated molecular weight (305.16) is lower than thiazole derivatives (4e–4g) due to the absence of a heavy thiazole ring.

- The ethyl group’s NMR signals (δ 1.4–1.6 for CH2CH3 and δ 3.8–4.2 for N–CH2) would distinguish it from methyl or aryl substituents in analogs .

Biological Activity

(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

Chemical Structure and Properties

The compound features a brominated phenyl group and a pyrazolyl ketone moiety, which contribute to its unique biological profile. Its IUPAC name is (5-bromo-2-hydroxyphenyl)-(1-ethyl-1H-pyrazol-4-yl)methanone, with the molecular formula and a molecular weight of 364.21 g/mol.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacteria and fungi. In vitro tests demonstrated that this compound has significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 50 µg/mL |

| This compound | E. coli | 75 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Studies suggest that it may modulate the activity of cyclooxygenase enzymes (COX) and lipoxygenases, which play critical roles in inflammatory responses . The compound's structure allows it to interact effectively with these enzymes, leading to reduced inflammation in experimental models.

Anticancer Properties

Recent investigations have highlighted the anticancer activity of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, leading to decreased production of prostaglandins associated with inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

A notable study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound, demonstrating significant reductions in edema in animal models . Another study focused on its anticancer properties, revealing that treatment with this compound led to a marked decrease in tumor size in xenograft models.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone?

- Methodology : Begin with nucleophilic substitution or condensation reactions, as pyrazole derivatives are often synthesized via cyclization of hydrazines with diketones or via Friedel-Crafts acylation. For example, describes refluxing precursors (e.g., hydrazine hydrate, KOH) in ethanol under controlled pH and temperature. Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol as solvent). Adjust stoichiometry of bromophenol and ethyl-pyrazole precursors to minimize side products .

Q. How can spectroscopic techniques (IR, NMR) be applied to confirm the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups:

- Broad O–H stretch (~3200 cm⁻¹) from the phenolic group.

- C=O stretch (~1650 cm⁻¹) from the methanone moiety .

- ¹H NMR : Assign peaks using DMSO-d₆:

- Aromatic protons (δ 6.95–8.17 ppm for bromophenyl and pyrazole rings).

- Ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) .

Q. What solvent systems are optimal for studying the photophysical properties of this compound?

- Methodology : Use polar aprotic solvents (e.g., DMSO) to enhance solubility and stabilize charge-transfer transitions. highlights emission spectra at ~356 nm in DMSO, suggesting π→π* transitions in the conjugated system. Compare with non-polar solvents (e.g., hexane) to assess solvatochromic effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Analyze using Cu-Kα radiation (λ = 1.5418 Å) to determine bond lengths/angles. For example, confirms planar pyrazole and bromophenyl rings with intermolecular H-bonding (O–H⋯O, N–H⋯O), critical for packing and stability .

Q. What computational approaches (DFT, MD) are suitable for predicting electronic properties and reactivity?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., reports gaps <3 eV for similar pyrazole derivatives).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation behavior .

Q. How to design a structure-activity relationship (SAR) study for evaluating bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary ethyl group).

- Bioassays : Test antimicrobial activity via agar diffusion ( uses MIC assays for pyrazole-thiazole hybrids).

- Statistical Analysis : Use PCA or QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .

Q. What experimental controls are critical when analyzing conflicting bioactivity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.